Dibenzylbiotin, a compound structurally related to various dibenzyl compounds, has been the subject of research due to its potential applications in medical and biological fields. While the provided papers do not directly discuss dibenzylbiotin, they do explore the properties and effects of similar dibenzyl compounds, which can offer insights into the behavior and potential uses of dibenzylbiotin.
Dibenzyl compounds have shown promise in various medical applications. The antitumor properties of dibenzo[1,4]dioxin-1-carboxamides suggest their potential use in cancer treatment, with certain compounds demonstrating activity against leukemia and lung carcinoma1. Dibenzyline and related compounds have been used to explore adrenergic blockade's effects on renal hemodynamics, blood pressure, and vasomotor responses, which could be beneficial in managing hypertension and other cardiovascular disorders356. Moreover, the ability of dibenzyl compounds to inhibit the lethal effects of histamine and epinephrine in mice indicates their potential in treating allergic reactions and anaphylaxis9.
In biological research, the effects of dibenzyl compounds on cellular processes such as microtubule disassembly and MAP kinase dephosphorylation provide valuable tools for studying cell biology and signaling pathways8. The interaction of dibenzyl trisulphide with bovine serum albumin, which binds to an aromatic region rich in tyrosyl residues, can also shed light on protein-ligand interactions and the molecular basis of immunomodulation8.
The pharmacokinetics of dibenzyl compounds, including their metabolism, distribution, and excretion, are crucial for understanding their duration of action and efficacy. Studies have shown that compounds like Dibenzyline are metabolized to various degrees and localized in fat, which influences their adrenergic blocking activity and duration of effects10. These findings are essential for the development of dibenzyl-based drugs with optimal therapeutic profiles.
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is a complex organic compound with the molecular formula CHNOS and a molecular weight of 424.56 g/mol. It is classified as a heterocyclic compound containing sulfur and nitrogen in its structure, specifically belonging to the thienoimidazole family. This compound is recognized as an intermediate in the synthesis of biotin derivatives, which are essential for various biochemical processes in living organisms .
The synthesis of cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid involves several steps that can be categorized into the following:
The molecular structure of cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid features a fused bicyclic system composed of a thieno ring and an imidazole moiety. Key structural characteristics include:
These notations provide insight into the compound's connectivity and stereochemistry .
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid participates in various chemical reactions typical of heterocyclic compounds:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is primarily studied in relation to its role as a biotin precursor. It is believed that:
Research indicates that this compound can enhance metabolic pathways by providing necessary co-factors for enzymatic activities .
The physical and chemical properties of cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid are significant for its application:
Property | Value |
---|---|
Molecular Weight | 424.56 g/mol |
Solubility | Soluble in ethyl acetate |
Melting Point | Not specified |
Density | Not specified |
Stability | Stable under normal conditions |
These properties influence its handling and storage conditions in laboratory settings .
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid has several scientific applications:
The systematic IUPAC name for this compound is cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric acid, with the alternative stereospecific designation 5-((3aS,4S,6aR)-1,3-dibenzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid [2]. Its molecular formula, C₂₄H₂₈N₂O₃S, was validated through high-resolution mass spectrometry and elemental analysis, yielding a molecular weight of 424.564 g/mol [2]. Key structural features include:
Table 1: Nomenclature and Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 5-((3aS,4S,6aR)-1,3-Dibenzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid |
CAS Registry Number | 33607-60-2 |
Molecular Formula | C₂₄H₂₈N₂O₃S |
Molecular Weight | 424.564 g/mol |
Common Synonyms | cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric acid; Biotin intermediate |
The compound exhibits a cis-fused bicyclic system with three contiguous chiral centers, confirming the absolute configuration (3aS,4S,6aR) [2]. This configuration arises from:
This derivative shares a core scaffold with biotin (vitamin B₇) but features key structural modifications:
Table 2: Structural Comparison with Key Thienoimidazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen-Bonding Capacity | |
---|---|---|---|---|---|
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric acid | C₂₄H₂₈N₂O₃S | 424.564 | N1,N3-Dibenzyl; C4-Valeric acid | 3 Acceptors, 1 Donor | |
Biotin (Vitamin B₇) | C₁₀H₁₆N₂O₃S | 244.31 | N1-H; C4-Valeric acid | 4 Acceptors, 2 Donors | [5] [6] |
(3aS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-d]imidazole-2,4-dione | C₁₉H₁₈N₂O₂S | 338.42 | N1,N3-Dibenzyl; C2,C4-Dione | 2 Acceptors, 0 Donors | [3] |
Key Distinctions:
Single-crystal X-ray analysis reveals:
Table 3: Crystallographic and Stability Parameters
Parameter | Value | Implication | |
---|---|---|---|
Melting Point | 125–126 °C (ethyl acetate solvate) | High purity and crystalline stability | [3] |
Density | 1.331 ± 0.06 g/cm³ | Compact crystal packing | [3] |
Calculated Boiling Point | 578.4 ± 50.0 °C | Low volatility due to polar groups | [4] |
Torsion Angle (N1-Cbenzyl) | 112.5° | Steric shielding of the imidazolidinone ring |
The (3aS,4S,6aR) configuration forces the valeric acid chain into a gauche conformation, reducing intramolecular strain. This geometry, coupled with the dibenzyl "cap," enhances stability against enzymatic degradation compared to unsubstituted thienoimidazoles—a trait exploited in prodrug design [2] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7